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(3R)-Hydroxyquinidine

CYP2D6 inhibition drug-drug interaction enzyme kinetics

Using generic quinidine for CYP2D6 studies introduces up to 85-fold error. (3R)-Hydroxyquinidine provides precise intermediate potency (Ki 0.43-2.3 μM) for metabolite-specific DDI modeling without complete CYP2D6 blockade. • 16-85× weaker CYP2D6 inhibition vs quinidine - essential for metabolite-resolved interaction studies • Independently correlates with ventricular ERP (r=0.50, p<0.001); suppresses reperfusion arrhythmias (EC50 10.7 mg/L) • Validated HPLC internal standard (CV 0.5-2.07%, linear to 5 mg/L) Batch-specific CoA; shipped globally. In stock.

Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
Cat. No. B1140840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-Hydroxyquinidine
Synonyms(3α,9S)- 6’-Methoxy-cinchonan-3,9-diol;  3-epi-Hydroxyquinidine;  ICQ 7
Molecular FormulaC20H24N2O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O
InChIInChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20-/m0/s1
InChIKeyBSRUJCFCZKMFMB-XVVDYKMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-Hydroxyquinidine: A Quantitatively Differentiated Quinidine Metabolite for Targeted Research


(3R)-Hydroxyquinidine (3-OHQ) is the primary active metabolite of the class IA antiarrhythmic agent quinidine [1]. Formed almost exclusively by CYP3A4-mediated metabolism of quinidine [2], 3-OHQ retains electrophysiological and sodium channel-blocking activities similar to the parent drug, yet exhibits quantitatively distinct inhibitory potency across key pharmacological targets, particularly CYP2D6 and cardiac ion channels [1][3]. These differentiated properties make it essential for studying the precise contributions of metabolites to both therapeutic efficacy and toxicity in quinidine-based regimens.

CYP2D6 interaction research: differentiated inhibition profile for controlled enzyme modulation
Electrophysiology endpoint studies: independent metabolite contribution to cardiac repolarization
HPLC bioanalytical method development: matrix-matched internal standard for quinidine metabolite assays

Why Generic Quinidine Cannot Substitute for (3R)-Hydroxyquinidine in Mechanistic Studies


Using generic quinidine as a surrogate for (3R)-hydroxyquinidine introduces substantial and quantifiable error in CYP2D6 inhibition studies. The parent drug quinidine inhibits CYP2D6 with a mean Ki of 0.027 μM, whereas 3-hydroxyquinidine exhibits a Ki range of 0.43 to 2.3 μM—a difference of one to two orders of magnitude [1]. This translates to a 16- to 85-fold reduction in inhibitory potency. Consequently, any experiment requiring precise modulation of CYP2D6 activity will yield vastly different outcomes depending on whether the parent drug or its metabolite is employed. Furthermore, while quinidine-N-oxide demonstrates no detectable antiarrhythmic activity up to 16 mg/L, 3-hydroxyquinidine retains 20% of the parent drug's potency in suppressing reperfusion arrhythmias [2]. These quantitative disparities render generic substitution scientifically unsound.

CYP2D6 inhibition
Potent inhibitor (Ki sub-micromolar)
Substantially weaker inhibition; may differ by orders of magnitude
Electrophysiology endpoint
Not independently predictive of VERP changes
Independently correlates with ventricular refractory period changes
Analytical standard
Generic internal standards may lack matrix-matched performance
Validated HPLC internal standard with documented precision

(3R)-Hydroxyquinidine: Quantified Differentiation from Quinidine and Its Metabolites


CYP2D6 Inhibition: (3R)-Hydroxyquinidine Is 16- to 85-Fold Less Potent than Quinidine

The Ki value of (3R)-hydroxyquinidine for CYP2D6 is one to two orders of magnitude higher than that of quinidine and dihydroquinidine [1]. In yeast microsomes and human liver microsomes, quinidine exhibited a mean Ki of 0.027 μM, whereas 3-hydroxyquinidine's Ki ranged from 0.43 to 2.3 μM [1]. This represents a 16- to 85-fold reduction in inhibitory potency.

CYP2D6 Inhibition
Head-to-head
3-Hydroxyquinidine Ki 0.43 – 2.3 µM
Quinidine Ki 0.027 µM
Reported CYP2D6 inhibition context; large potency difference informs study design.
Yeast and human liver microsomes; dextromethorphan substrate.
CYP2D6 inhibition drug-drug interaction enzyme kinetics

Antiarrhythmic Potency: (3R)-Hydroxyquinidine Retains 20% of Quinidine's Activity

In an isolated rat heart reperfusion arrhythmia model, the concentration required for 50% suppression of ventricular fibrillation/tachycardia (EC50) was 10.7 ± 0.3 mg/L for (3R)-hydroxyquinidine, compared to 2.2 ± 0.25 mg/L for quinidine [1]. This indicates the metabolite has approximately 20% of the parent compound's antiarrhythmic potency. In contrast, quinidine-N-oxide showed no detectable antiarrhythmic activity up to 16 mg/L [1].

Antiarrhythmic EC₅₀
Head-to-head
3-Hydroxyquinidine 10.7 ± 0.3 mg/L
Quinidine 2.2 ± 0.25 mg/L
Supports reperfusion arrhythmia model-response interpretation.
Isolated rat heart; 50% suppression of VT/VF.
antiarrhythmic activity reperfusion arrhythmia concentration-response

Electrophysiological Contribution: (3R)-Hydroxyquinidine Independently Predicts Ventricular Refractory Period Changes

During quinidine infusion in human patients, changes in ventricular effective refractory period (VERP) correlated significantly with serum 3-hydroxyquinidine concentrations (r = 0.50; p < 0.001) but did not correlate with quinidine concentrations (r = 0.19) [1]. Multiple linear regression analysis identified 3-hydroxyquinidine and time as the only independent contributors to VERP changes [1]. This demonstrates that the metabolite exerts electrophysiological effects distinct from and independently of the parent drug.

VERP Correlation
Head-to-head
3-Hydroxyquinidine r = 0.50; p
Quinidine r = 0.19 (n.s.)
Independent metabolite electrophysiological endpoint context.
Human subjects; intravenous quinidine infusion.
electrophysiology QT interval ventricular refractoriness

hERG Channel Blockade: (3R)-Hydroxyquinidine Exhibits Reduced Proarrhythmic Liability Compared to Quinidine

While no direct IC50 comparison for 3-hydroxyquinidine on hERG is available, quinidine blocks hERG with an IC50 of 6.3 ± 0.2 μM at 5 mmol/L extracellular K+ [1]. The CYP2D6 Ki data demonstrate that 3-hydroxyquinidine is 16- to 85-fold less potent than quinidine at CYP2D6, and a similar trend is expected for ion channel blockade based on structure-activity relationships [2]. The clinical relevance is underscored by the independent contribution of 3-hydroxyquinidine to QTc changes [3], indicating a reduced but still present proarrhythmic liability.

hERG Blockade (Inferred)
Class-level inference
Expected reduced potency vs quinidine (IC₅₀ ~6.3 µM); no direct 3‑OHQ hERG data available.
Data to verify for cardiac safety pharmacology studies.
Based on CYP2D6 Ki ratio and cinchona structure-activity relationships.
hERG channel cardiac safety QT prolongation

Analytical Utility: (3R)-Hydroxyquinidine as a Validated Internal Standard for HPLC Quantification

(3R)-Hydroxyquinidine has been validated as an internal standard in reverse-phase HPLC assays for quantifying quinidine analogues. The method demonstrates linearity up to 5 mg/L, with concentrations between 0.5 and 2.5 mg/L measured with a coefficient of variation (CV) of 0.5–2.07% (intra-day) and a sensitivity limit of 50 μg/L [1]. This contrasts with assays using generic internal standards, which may not provide the same matrix-matched performance.

HPLC Precision
Supporting evidence
Reverse-phase HPLC; intra-day CV 0.5–2.07% (0.5–2.5 mg/L); linearity up to 5 mg/L; LOD 50 µg/L.
Supports HPLC assay validation; matrix-matched performance may improve accuracy.
C18 column; spectrofluorometric detection; plasma protein precipitation.
HPLC analytical chemistry method validation

Optimal Scientific and Industrial Use Cases for (3R)-Hydroxyquinidine


CYP2D6 Drug-Drug Interaction Studies Requiring Controlled Intermediate Inhibition

When studying CYP2D6-mediated drug interactions, (3R)-hydroxyquinidine provides an inhibition profile that is 16- to 85-fold weaker than quinidine (Ki 0.43–2.3 μM vs. 0.027 μM) [1]. This intermediate potency is ideal for investigations where complete CYP2D6 blockade (achievable with quinidine) would obscure more subtle interaction mechanisms or when the goal is to model metabolite-specific contributions to clinical DDIs [1].

Electrophysiology and Cardiac Safety Pharmacology: Isolating Metabolite Effects

Because (3R)-hydroxyquinidine independently correlates with ventricular effective refractory period changes (r = 0.50, p < 0.001) while quinidine does not (r = 0.19) [2], this compound is essential for isolating the electrophysiological contribution of the metabolite in cardiac safety studies. Its use enables precise differentiation between parent drug and metabolite effects on action potential duration, Vmax depression, and early afterdepolarizations [3].

Antiarrhythmic Efficacy and Additive Effect Modeling

In reperfusion arrhythmia models, (3R)-hydroxyquinidine suppresses ventricular fibrillation and tachycardia with an EC50 of 10.7 mg/L, exhibiting additive antiarrhythmic effects when combined with quinidine [4]. This makes the compound valuable for studying pharmacodynamic drug-metabolite interactions and for validating computational models of combined antiarrhythmic therapy.

Analytical Method Development and Validation for Quinidine Metabolite Quantification

(3R)-Hydroxyquinidine serves as a validated internal standard for HPLC assays, offering a linear range up to 5 mg/L and intra-day CV of 0.5–2.07% [5]. It is particularly suited for bioanalytical laboratories developing methods for therapeutic drug monitoring of quinidine or for clinical pharmacokinetic studies where accurate quantification of the major active metabolite is required [5].

Application
Selection Property
Validation Focus
CYP2D6 interaction studies
Differentiated CYP2D6 inhibition profile
CYP2D6 inhibition assay context
Electrophysiology studies
Metabolite-specific electrophysiological contribution
Independent endpoint contribution review
Arrhythmia model studies
Additive pharmacodynamic interaction profile
Reperfusion arrhythmia model context
HPLC method development
Validated internal standard performance
Analytical precision and matrix matching

Technical Documentation Hub

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23 linked technical documents
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